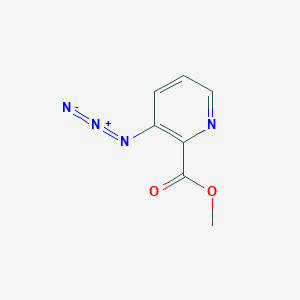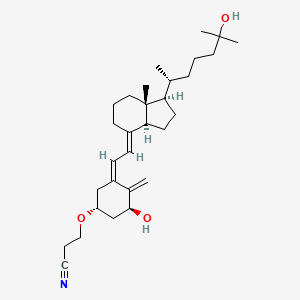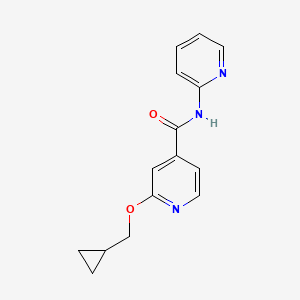
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a benzamide group (a benzene ring attached to a carboxamide group). It also has dimethylamino groups, which are common in many pharmaceuticals and can influence the compound’s solubility and reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition . The exact method would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis
The molecular structure of a similar compound, a stilbazolium derivative, was determined using single-crystal X-ray diffraction . This technique could potentially be used to analyze the structure of the compound you’re interested in.Chemical Reactions Analysis
The compound likely undergoes reactions typical of its functional groups. For example, the dimethylamino group could participate in acid-base reactions, and the pyrimidine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, a compound with a dimethylamino group might have a certain boiling point and density .科学的研究の応用
Complex Formation with Metal Ions
Research into the interactions between N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide and metal ions has revealed the formation of 1:1 complexes with various metal salts such as Cu(II), Cd(II), Mn(II), Co(II), and Hg(II). These studies indicate that the pyrimidine bases bond to the metal ions through the carbonyl group at C(4), showcasing the chemical's potential in creating specific metal ion complexes for various applications, including catalysis and materials science (Dixon & Wells, 1986).
Antimicrobial Activities
Novel derivatives of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant to moderate antibacterial activity and promising antifungal effects, highlighting their potential as bases for developing new antimicrobial agents. Such research is crucial in the ongoing search for new treatments against resistant strains of bacteria and fungi (Jadvani & Naliapara, 2021), (Shastri & Post, 2019).
Inhibition of Nitric Oxide Production
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines prepared from N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide analogs have demonstrated inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells. This inhibition is notable as nitric oxide plays a significant role in various physiological and pathological processes. The most effective derivative in this series was 5-fluoro-2-amino-4,6-dichloropyrimidine, which showed higher activity than the most potent reference compound, indicating the potential therapeutic applications of these compounds in diseases where nitric oxide is implicated (Jansa et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-6-12(2)8-14(7-11)16(22)18-10-15-9-13(3)19-17(20-15)21(4)5/h6-9H,10H2,1-5H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBRKWWQQVKHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=NC(=NC(=C2)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid](/img/structure/B2682444.png)


![N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2682449.png)

![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)







